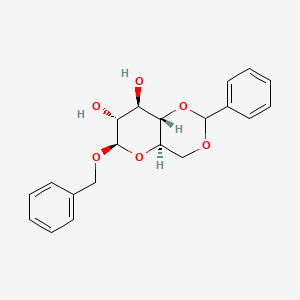

Benzyl 4,6-O-benzylidene-b-D-glucopyranoside

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

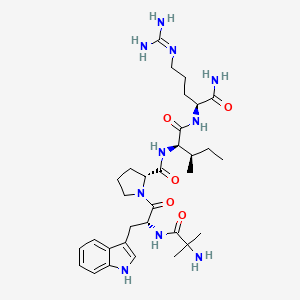

“Benzyl 4,6-O-benzylidene-b-D-glucopyranoside” is a multifaceted compound with significant potential in drug research and development . It is particularly useful in the growth of anti-inflammatory compounds . It has been used to study a multitude of ailments, including cancer .

Synthesis Analysis

The synthesis of “Benzyl 4,6-O-benzylidene-b-D-glucopyranoside” involves the use of benzylidene acetals as protecting groups in carbohydrate chemistry . The main advantage of benzylidene acetal is the ability for regioselective openings . 4,6-benzylidene acetal can be opened selectively under reductive conditions to yield either free 4-OH or 6-OH .

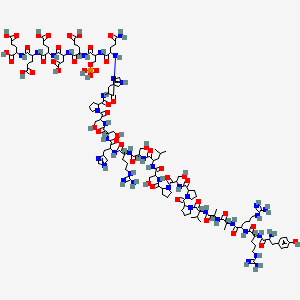

Molecular Structure Analysis

The molecular formula of “Benzyl 4,6-O-benzylidene-b-D-glucopyranoside” is C20H22O6 . Its average mass is 358.385 Da and its monoisotopic mass is 358.141632 Da .

Chemical Reactions Analysis

The chemical reactions involving “Benzyl 4,6-O-benzylidene-b-D-glucopyranoside” are primarily associated with its role as a protecting group in carbohydrate chemistry . The 4,6-benzylidene acetal can be selectively opened under reductive conditions .

Wissenschaftliche Forschungsanwendungen

Glycosylation Studies

This compound plays a significant role in the study of glycosylations, specifically thioglycoside-based glycosylations . It’s used to understand the influence of different protecting groups on the stereochemical outcome of these reactions .

Synthesis of Different Sugars

“Benzyl 4,6-O-benzylidene-b-D-glucopyranoside” is used as a chiral building block and an important intermediate in the preparation of different sugars . This makes it a crucial component in carbohydrate chemistry.

Pharmaceutical Research

This compound is used as an intermediate in pharmaceutical research . It’s involved in the synthesis of various drug molecules, contributing to the development of new therapeutic agents.

Anti-inflammatory Compounds

It’s particularly valuable in the growth of anti-inflammatory compounds . This suggests its potential use in the development of treatments for conditions involving inflammation.

Acetal/Ketal Group Manipulation

The compound is used in studies involving the cleavage of acetal/ketal groups . Specifically, it’s used in experiments exploring the efficient removal of these groups with the assistance of certain chemicals .

Selective Protection and Deprotection

In the synthesis of orthogonally protected glycosyl building blocks, which are key in the synthesis of oligosaccharides, this compound is used for selective protection and deprotection . This involves the manipulation of the 4,6-O-benzylidene group, making it a valuable tool in the field of glycochemistry .

Wirkmechanismus

Target of Action

Benzyl 4,6-O-benzylidene-b-D-glucopyranoside is a chiral building block and an important intermediate in the preparation of various sugars . .

Mode of Action

The compound is involved in regioselective reductive openings of the 4,6-O-benzylidene-type acetals of hexopyranosides to the corresponding benzyl-type ethers, which are important methods in carbohydrate chemistry . This transformation requires a hydride donor reagent in combination with a protic or a Lewis acid .

Biochemical Pathways

The compound plays a significant role in the synthesis of various sugars, indicating its involvement in carbohydrate chemistry . .

Result of Action

Benzyl 4,6-O-benzylidene-b-D-glucopyranoside is esteemed for its multifaceted attributes with its indispensability arising within drug research and development, specifically nurturing the growth of anti-inflammatory compounds . .

Action Environment

The compound’s action, efficacy, and stability can be influenced by various environmental factors. For instance, its storage temperature is recommended to be 2-8°C , indicating that temperature can affect its stability.

Safety and Hazards

Zukünftige Richtungen

Eigenschaften

IUPAC Name |

(4aR,6R,7R,8R,8aS)-2-phenyl-6-phenylmethoxy-4,4a,6,7,8,8a-hexahydropyrano[3,2-d][1,3]dioxine-7,8-diol |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H22O6/c21-16-17(22)20(23-11-13-7-3-1-4-8-13)25-15-12-24-19(26-18(15)16)14-9-5-2-6-10-14/h1-10,15-22H,11-12H2/t15-,16-,17-,18-,19?,20-/m1/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LEJLVYJUXVHIJN-YMUIMLINSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C2C(C(C(C(O2)OCC3=CC=CC=C3)O)O)OC(O1)C4=CC=CC=C4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1[C@@H]2[C@H]([C@@H]([C@H]([C@@H](O2)OCC3=CC=CC=C3)O)O)OC(O1)C4=CC=CC=C4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H22O6 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

358.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Benzyl 4,6-O-benzylidene-b-D-glucopyranoside | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-[2-[2-Chloro-3-[2-(1,3-dihydro-1,3,3-trimethyl-2H-indol-2-ylidene)-ethylidene]-1-cyclopenten-1-yl]-ethenyl]-1,3,3-trimethyl-3H-indolium chloride](/img/structure/B1139615.png)

![2-[[1-[2-[[2-[[2-[[2-[[2-(2-aminopropanoylamino)-5-(diaminomethylideneamino)pentanoyl]amino]-3-methylbutanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-3-methylpentanoyl]amino]-3-(1H-imidazol-5-yl)propanoyl]pyrrolidine-2-carbonyl]amino]-3-phenylpropanoic acid](/img/structure/B1139629.png)